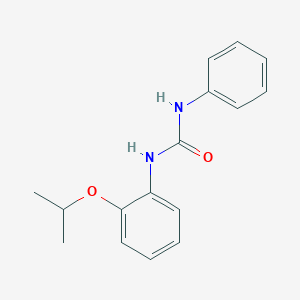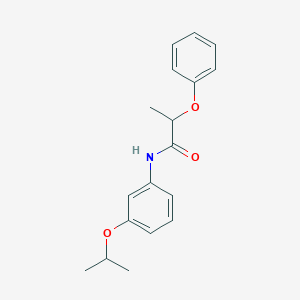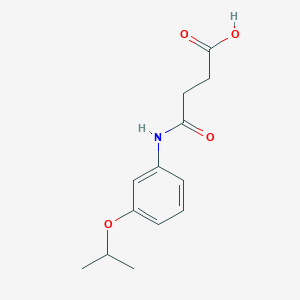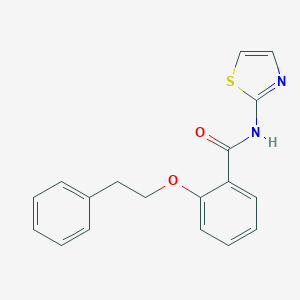![molecular formula C18H20N2O2 B268345 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268345.png)
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities.
Applications De Recherche Scientifique
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biological activities and has potential therapeutic applications. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models.
Mécanisme D'action
The mechanism of action of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and reduce the production of inflammatory cytokines. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may also interact with cell signaling pathways to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the activity of enzymes involved in cancer cell growth. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has also been shown to induce apoptosis in cancer cells and reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has advantages and limitations for lab experiments. Its synthesis method has been optimized to yield high purity and yield of the compound, making it suitable for biochemical and pharmacological studies. However, its potential therapeutic applications have not been fully explored, and further studies are needed to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of new synthesis methods and analogs of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to form 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide. The synthesis method of 2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide has been optimized to yield high purity and yield of the compound.
Propriétés
Nom du produit |
2-methyl-N-{4-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H20N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2-methyl-N-[4-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-3-12-19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
ARFNPZQVFUJNLV-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
SMILES canonique |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![4-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268267.png)
![3-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268271.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)

![N-[2-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B268279.png)
![N-[2-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B268280.png)
![N-[2-(allyloxy)phenyl]-3-chlorobenzamide](/img/structure/B268281.png)
![N-[2-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B268283.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)